Ellipravin

Beschreibung

Historical Context of Ellipticine (B1684216) Discovery and Development

Ellipticine was first isolated in 1959 from the leaves of the Australian evergreen tree Ochrosia elliptica Labill, which also gave the alkaloid its name. wikipedia.orgpsu.edursc.org It was also synthesized by Robert Burns Woodward in the same year. wikipedia.org Ellipticine is also found in other plants within the Ochrosia genus, such as O. vieillardii, O. acuminate, and O. moorei, as well as in Strychnos dinklagei. bioorganica.com.ua The discovery of its potent antitumour activity led to extensive research into ellipticine and its derivatives over the following decades. psu.edursc.org Early preclinical studies showed promising results, but the parent compound, ellipticine, demonstrated high toxicity, which limited its clinical application. wikipedia.orgpsu.edu This spurred the development and investigation of numerous ellipticine derivatives with the aim of improving efficacy and reducing toxicity. psu.edu

Chemical Classification and Structural Relationship of Ellipravin as a Glycosylated Ellipticine Derivative

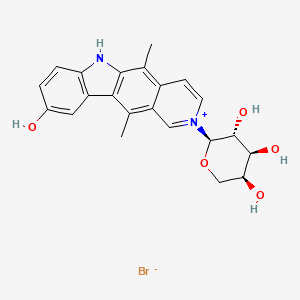

Ellipticine is classified as a tetracyclic indole (B1671886) alkaloid. rsc.orgbioorganica.com.ua Its core structure is 5,11-dimethyl-6H-pyrido[4,3-b]carbazole. wikipedia.orgalfa-chemistry.com this compound is a glycosylated derivative of ellipticine. warwick.ac.ukpatsnap.comresearchgate.netresearchgate.net This means that a sugar moiety is attached to the ellipticine core structure. Specifically, this compound is reported as an L-arabinosyl derivative of a quaternized ellipticine. patsnap.comresearchgate.netresearchgate.net The synthesis of L-arabinosyl derivatives of quaternized ellipticines, including this compound, has been reported. patsnap.comresearchgate.netresearchgate.net This glycosylation affects the compound's properties, such as solubility. While quaternized ellipticines are soluble in polar solvents, the synthesis of their glycosylated derivatives like this compound involved specific conditions due to the solubility characteristics. patsnap.comresearchgate.net

The molecular formula of this compound is reported as C22H22N2O5. This aligns with the structure of a glycosylated ellipticine derivative, incorporating the atoms from both the ellipticine core and the attached arabinose sugar.

Overview of Preclinical Research Focus on Ellipticines

Preclinical research on ellipticines has primarily focused on their diverse biological activities, particularly their potential as anticancer agents. psu.edursc.orgbioorganica.com.uanih.govresearchgate.net The primary mechanisms of action identified for ellipticines include DNA intercalation and the inhibition of DNA topoisomerase II. wikipedia.orgpsu.edursc.orgbioorganica.com.uanih.govresearchgate.netfrontiersin.org DNA intercalation involves the compound inserting itself between the base pairs of DNA, which can disrupt DNA replication and transcription. wikipedia.org Inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and other cellular processes, leads to DNA strand breaks and ultimately cell death. wikipedia.orgnih.govresearchgate.netfrontiersin.orgapexbt.com

Beyond these well-established mechanisms, preclinical studies have also explored other potential modes of action for ellipticine derivatives, including interaction with the p53 protein, kinase inhibition, bio-oxidation, and adduct formation. psu.edursc.orgnih.govmdpi.com Research has also indicated potential activity against other pathogens, such as antimalarial and antileishmanial activity. bioorganica.com.uafrontiersin.org

The development of ellipticine derivatives, including glycosylated forms like this compound, aims to leverage these mechanisms while potentially improving pharmacological properties such as solubility, targeting, and reducing toxicity observed with the parent compound. psu.edupatsnap.comresearchgate.net Linear dichroism studies have been used to investigate the interaction of glycosylated ellipticine derivatives, including this compound, with DNA, providing insights into how the sugar moiety might influence the binding mode. patsnap.com These studies suggest that the ellipticine chromophore intercalates with DNA, with the sugar groups positioned in the major and minor grooves. patsnap.com

While this compound was initially developed by Asubio Pharma Co. Ltd., its global highest research and development status is currently listed as discontinued. patsnap.compatsnap.compharmacodia.com

Here is a summary of some preclinical findings related to Ellipticine and its derivatives:

Table 1: Summary of Preclinical Activities and Mechanisms of Ellipticine and Derivatives

| Compound | Activity | Mechanism | Reference |

| Ellipticine | Antitumour, Cytotoxic | DNA intercalation, Topoisomerase II inhibition | wikipedia.orgpsu.edursc.orgnih.govresearchgate.netfrontiersin.orgapexbt.com |

| Ellipticine | Antimalarial | Possible topoisomerase II inhibition, DNA adduct formation | bioorganica.com.uafrontiersin.org |

| Ellipticine | Antileishmanial | Antiprotozoal compound (mechanism less defined) | bioorganica.com.ua |

| Ellipticine derivatives (e.g., 9-hydroxy-N-methylellipticinium acetate) | Anticancer | DNA intercalation, Topoisomerase II inhibition, p53 interaction, Kinase inhibition, Bio-oxidation, Adduct formation | psu.edursc.orgnih.govmdpi.com |

| This compound | Interaction with DNA | Ellipticine chromophore intercalation, sugar in major/minor groove | patsnap.com |

Note: The interactive table generated by the script above provides the same data as the static table for demonstration purposes.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H23BrN2O5 |

|---|---|

Molekulargewicht |

475.3 g/mol |

IUPAC-Name |

(2R,3R,4S,5S)-2-(9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)oxane-3,4,5-triol;bromide |

InChI |

InChI=1S/C22H22N2O5.BrH/c1-10-15-8-24(22-21(28)20(27)17(26)9-29-22)6-5-13(15)11(2)19-18(10)14-7-12(25)3-4-16(14)23-19;/h3-8,17,20-22,25-28H,9H2,1-2H3;1H/t17-,20-,21+,22+;/m0./s1 |

InChI-Schlüssel |

OKNKQPUDKRCBIK-MAVIPZKQSA-N |

Isomerische SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O.[Br-] |

Kanonische SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C5C(C(C(CO5)O)O)O.[Br-] |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Studies of Ellipravin and Ellipticine Analogues

Correlation of Structural Features with Biological Activity (Preclinical)

Preclinical SAR studies on ellipticine (B1684216) analogues have revealed significant correlations between specific structural features and biological activity. The core tetracyclic pyrido[4,3-b]carbazole structure of ellipticine is essential for its activity, largely due to its ability to intercalate into DNA warwick.ac.ukpatsnap.com. Modifications to this core or the addition of substituents at various positions can dramatically alter the biological profile.

Studies have explored substitutions at positions 1, 2, 6, 9, and 11 of the ellipticine framework molbase.comnih.gov. For instance, N-alkylation of ellipticine has been shown to enhance growth inhibition in various cancer cell lines. Specifically, 6-methylellipticine demonstrated potent growth inhibitory effects. However, further N-alkylation of 6-methylellipticine was found to reduce this activity.

The position and nature of substituents are critical determinants of potency and selectivity warwick.ac.uk. For example, a methoxy (B1213986) substituent at the C9 position and a methyl substituent at the C11 position in certain 5-aza-ellipticine derivatives were associated with increased toxicity nih.gov. Quaternary salt formation at the N-2 position has also been shown to impact the potency of ellipticines. Compounds with an 18-carbon chain or a 14-carbon chain substituted at N-2 showed decreased potency compared to other analogues. Conversely, introducing an aldehyde group at the C-9 position in 9-Formyl-6-methylellipticine resulted in complete inhibition of growth in P. infestans. The size of the substituent at the N-6 position also impacts the potency of ellipticine derivatives.

Specific examples from related SAR studies on other compound classes also highlight the importance of substituent patterns. For instance, in studies on thiochromene analogues, electron-withdrawing groups, sulfur oxidation, and tailored ring substitutions were found to enhance bioactivity, potency, and target specificity. The position of a methoxy substituent showed minimal impact, while aminocarboximidamide incorporation significantly enhanced both potency and selectivity. Replacing a phenyl ring with a methoxy group diminished activity, underscoring the phenyl ring's essential role.

Impact of Glycosylation on Biological Profiles

Glycosylation, the attachment of sugar moieties to a molecule, can significantly influence the biological profile of therapeutic compounds, including their solubility, stability, and interaction with biological targets. While direct detailed information on the glycosylation of Ellipravin or Ellipticine in the provided context is limited, studies on glycosylated derivatives of related compounds, such as acetogenins (B1209576) and psoralens, illustrate the potential impact.

Glycosylation can improve aqueous solubility, which is a notable advantage for many bioactive molecules. This can enhance their bioavailability and distribution in the body. Studies on glycosylated acetogenin (B2873293) derivatives showed that glucosyl derivatives displayed significantly higher activity on cancer cell lines compared with normal cells, suggesting improved selectivity. The introduction of sugar moieties in some glycosylated psoralen (B192213) derivatives has also been shown to significantly improve their antioxidant activities.

Furthermore, glycosylation can affect the interaction of a compound with its biological targets and influence its metabolic fate. For therapeutic proteins, glycosylation is a critical quality attribute impacting biological activity, immunogenicity, and serum half-lives. While this compound and ellipticine are small molecules, the principle that glycosylation can modulate biological properties, including solubility and potentially cellular uptake or interaction with certain enzymes, is relevant. The synthesis of L-arabinosyl derivatives of quaternized ellipticines like Celiptium and this compound has been reported, although the conditions applicable to less polar compounds were not suitable for these more soluble, quaternized forms. This suggests that the polar nature introduced by quaternization and potentially glycosylation affects their handling and perhaps their biological interactions.

Influence of Substituent Patterns on Potency and Selectivity

The influence of substituent patterns on the ellipticine framework is a key aspect of SAR. As mentioned in Section 3.1, modifications at various positions (e.g., 1, 2, 6, 9, 11) can lead to significant changes in potency and selectivity warwick.ac.ukmolbase.comnih.gov.

For example, the introduction of different groups at the 11-position of ellipticine, a position that has received less attention, has shown potential to affect bioactivity and selectivity molbase.com. Molecular modeling has suggested that 11-substitution with bulky or mobile functional groups might inhibit the DNA intercalation process and potentially reduce undesirable effects molbase.com.

Studies on 5-aza-ellipticine derivatives with a C9 methoxy substituent and a C11 methyl substituent showed growth inhibition comparable to ellipticine against HCT116 cells nih.gov. However, the position of substitution matters; a 5-ethyl substituent in one 5-aza-ellipticine derivative resulted in an order of magnitude greater potency than a 5-methyl substituent nih.gov. Conversely, in another series, the 5-methyl derivative was more toxic than the 5-ethyl derivative nih.gov. These examples underscore the complex and context-dependent nature of substituent effects on potency and selectivity.

SAR investigations on other compound classes targeting topoisomerase II also highlight the importance of substituent patterns. For instance, in 2-aryl-substituted naphthalenoids, a hydroxyl substitution at the 6-position was required for cytotoxicity. In another series, the introduction of a para-methoxy group on a phenyl ring provided enhanced potency and selectivity. These findings from related inhibitors further emphasize that the precise location and electronic nature of substituents are critical determinants of biological activity.

Computational Approaches in SAR Analysis

Computational approaches play an increasingly vital role in modern SAR analysis, complementing experimental studies by providing molecular-level insights and predictive capabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to build mathematical models that correlate chemical structure descriptors with biological activity. These models can then be used to predict the activity of new, untested compounds. For ellipticine analogues, QSAR studies have been conducted to investigate their antitumor activity.

Studies using techniques like genetic function approximation (GFA) have identified important structural descriptors, including partial atomic charges on the ellipticine ring-forming atoms, that influence the activity patterns of ellipticine analogues. QSAR models have been developed to predict the antileukemia activity of ellipticine-related compounds using descriptors such as HOMO, softness, and other molecular properties. A QSAR model for ellipticine analogues showed good correlation and cross-validation results, demonstrating the utility of this approach in understanding the structural characteristics that influence activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand (like this compound or an ellipticine analogue) to a biological target (such as DNA or an enzyme) warwick.ac.uk. This provides insights into the molecular interactions driving the biological activity and can help rationalize SAR observations.

Molecular docking studies with ellipticine have been carried out to understand its interaction with targets like topoisomerase II and potentially other proteins involved in its mechanism of action warwick.ac.uk. Docking simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions, which are crucial for the compound's potency. For example, molecular docking showed that ellipticine can bind strongly to FGFR3, a potential target in liver cancer cells. Favorable interactions between ellipticine-related compounds and target proteins like SYK, PI3K, and BTK have also been observed in docking studies, with some compounds showing high activity and favorable binding free energy values.

Activity Cliff Analysis and Structure-Activity Landscape Analysis

Activity cliff analysis and structure-activity landscape analysis are techniques used to identify and visualize relationships between structural similarity and biological activity. Activity cliffs are defined as pairs or groups of structurally similar compounds that exhibit large differences in potency. Identifying activity cliffs is important because they highlight structural modifications that have a significant impact on activity, providing critical SAR information.

Molecular and Cellular Mechanisms of Action Preclinical Investigation

Interaction with Nucleic Acids

Studies investigating the interaction of Ellipravin and related ellipticine (B1684216) derivatives with DNA have provided evidence for specific binding modes that can interfere with normal nucleic acid function.

A fundamental mechanism of action for ellipticine derivatives is their ability to intercalate into the DNA double helix. wikipedia.orguni.lunih.govnih.govnih.govamazonaws.comciteab.com This process involves the insertion of the planar aromatic chromophore of the ellipticine molecule between the base pairs of the DNA, leading to local unwinding and distortion of the DNA structure. nih.govamazonaws.com Linear dichroism studies examining the interaction of this compound and other stable L-arabinosyl ellipticine derivatives with calf thymus DNA have provided data consistent with the intercalation of the ellipticine chromophore. wikipedia.orgamericanelements.com This suggests that the core ellipticine structure within this compound mediates its insertion into the DNA helix.

Positioning of Glycosyl Moieties in DNA Grooves

Enzyme Inhibition and Target Identification

This compound and other ellipticine compounds have been found to selectively inhibit specific enzymes crucial for cellular processes, particularly transcription.

Ellipticines, including derivatives like 9-hydroxyellipticine, have been identified as potent and selective inhibitors of RNA Polymerase I (Pol-I) transcription. nih.gov Pol-I is a key enzyme responsible for the transcription of ribosomal RNA (rRNA) genes, a critical step in ribosome biogenesis. nih.govnih.gov Increased Pol-I transcription is often observed in rapidly proliferating cells, including cancer cells. nih.govwikipedia.org Studies have demonstrated that ellipticines can inhibit Pol-I transcription with nanomolar potency in vitro and in cells, while showing high selectivity over RNA Polymerase II and III transcription. nih.gov This selective inhibition of Pol-I transcription is considered a significant mechanism contributing to the biological effects of these compounds. nih.govembopress.org

Selective Inhibition of RNA Polymerase I (Pol-I) Transcription

Targeting of Promoter Recognition Factor SL1

Research on ellipticine and certain derivatives indicates an inhibitory effect on RNA polymerase I (Pol-I) transcription [Initial Search 5]. This inhibition is reported to occur through the targeting of the promoter recognition essential transcription factor SL1 [Initial Search 5]. By influencing the interaction between SL1 and the ribosomal RNA (rRNA) promoter, these compounds can affect the assembly and stability of preinitiation complexes necessary for rRNA synthesis [Initial Search 5]. This mechanism highlights a specific interaction with the machinery responsible for ribosome biogenesis.

Independence from p53, ATM/ATR, and Topoisomerase II Pathways

The inhibition of RNA polymerase I transcription observed with ellipticine and some of its derivatives is described as occurring via a mechanism independent of p53 and topoisomerase II pathways [Initial Search 5]. While topoisomerase II inhibition is a well-established mechanism for the ellipticine class [Initial Search 1, Initial Search 3, Initial Search 4, Initial Search 5], the effect on Pol-I transcription appears to be distinct. The independence from ATM/ATR pathways in this specific context is also suggested by research on the Pol-I inhibition mechanism [Initial Search 5]. Studies on other compounds and cellular responses to DNA damage have explored the complexities and interdependencies of p53, ATM, and ATR signaling pathways [Initial Search 19, Initial Search 22, Initial Search 25, Initial Search 27, 3, 6, 7, 10, 11], but the Pol-I inhibition by ellipticine derivatives is presented as operating outside these particular cascades [Initial Search 5].

Acetylcholinesterase (AChE) Inhibition by Ellipticine Derivatives

Ellipticine derivatives, including this compound, have been investigated for their potential to inhibit acetylcholinesterase (AChE) [1, Initial Search 17, Initial Search 20, Initial Search 26, Initial Search 28]. AChE is an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) [Initial Search 16, Initial Search 31]. Inhibition of AChE can lead to increased levels of acetylcholine, a strategy explored in certain therapeutic areas [Initial Search 13, Initial Search 16, Initial Search 18, Initial Search 31, Initial Search 36]. This compound was reported in a study evaluating the AChE inhibition potential of various compounds, including coumarin (B35378) and psoralen (B192213) derivatives, as well as quaternised ellipticines mdpi.com.

Other Proposed Cellular Targets (e.g., telomerase, cytochrome P450 for ellipticine class)

Beyond the mechanisms mentioned above, the ellipticine class of compounds has been associated with other cellular targets. Telomerase, an enzyme involved in maintaining telomere length, is considered a target for ellipticine, suggesting an additional mode of its anticancer action [Initial Search 2, Initial Search 5, Initial Search 8, Initial Search 10, Initial Search 11]. Ellipticine has been shown to interact with human telomeric DNA sequences and inhibit telomerase activity in cancer cell lines [Initial Search 2, Initial Search 11].

Furthermore, ellipticine is known to interact with cytochrome P450 (CYP) enzymes [Initial Search 1, Initial Search 5, Initial Search 9, Initial Search 12, Initial Search 13, Initial Search 14]. These enzymes are involved in the metabolism of many compounds, including ellipticine itself [Initial Search 1, Initial Search 9, Initial Search 12, Initial Search 13]. Metabolism by CYPs, particularly CYP3A4, 1A1, and 1B1, can lead to the formation of reactive metabolites, such as 13-hydroxyellipticine and ellipticine N2-oxide, which are capable of forming covalent DNA adducts [Initial Search 1, Initial Search 5, Initial Search 9, Initial Search 12, Initial Search 13]. Ellipticine has also been reported to inhibit the activities of various CYP enzymes, demonstrating a non-specific inhibitory potential [Initial Search 1, Initial Search 14].

Modulation of Cellular Processes

The molecular interactions of this compound and related ellipticine derivatives can lead to the modulation of various essential cellular processes.

Modulation of Cellular Processes

Antioxidant Activities (e.g., inhibition of DNA oxidation)

While antioxidant activities are a significant area of research for many natural and synthetic compounds, and were investigated in studies that included this compound mdpi.com, specific detailed findings on this compound's ability to inhibit DNA oxidation were not prominently available in the consulted literature. Research on oxidative DNA damage highlights the role of reactive oxygen species in damaging DNA and the potential of antioxidants to mitigate this damage by scavenging free radicals mdpi.comnih.govnih.govnih.govnih.govwikipedia.orgwikipedia.orgmdpi.commdpi.complos.orgplos.orgfrontiersin.orgfrontiersin.orgoecd.orgnih.govmdpi.com. Although some studies on related compound classes, such as glycosylated psoralen derivatives, have demonstrated antioxidant activity against DNA oxidation mdpi.com, specific data for this compound in this regard were not found.

Preclinical in Vitro Studies

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative activity of a compound refers to its ability to inhibit cell growth and division, a key area of investigation in cancer research. nih.govmdpi.com Studies on Ellipravin have included assessments of its effects on the proliferation of various cancer cell lines. bidd.group

Cell Viability Assays (e.g., MTT assay)

Cell viability assays are standard methods used to determine the number of viable cells in a culture, often employed to evaluate the cytotoxic or antiproliferative effects of compounds. nih.govbioassaysys.combiotium.com The MTT assay, a common tetrazolium reduction assay, measures the metabolic activity of living cells by their ability to convert a yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. nih.govbioassaysys.combiotium.com The intensity of the purple color is directly proportional to the number of metabolically active cells. bioassaysys.com This assay is widely used due to its speed, sensitivity, and suitability for high-throughput screening. nih.govbioassaysys.com Other tetrazolium-based assays include MTS, XTT, and WST-1. nih.gov Studies on this compound have utilized cell viability assays, such as the MTT assay, to quantify its impact on cancer cell survival and proliferation. bidd.group

Assessment against Diverse Cancer Cell Lines

To understand the spectrum of activity of a potential therapeutic agent, it is crucial to assess its effects on a diverse range of cancer cell lines originating from different tissue types. nih.govdepmap.orgsemanticscholar.org This approach helps to identify the types of cancers that might be most sensitive to the compound. nih.gov Research on this compound has included its assessment against diverse cancer cell lines to determine its antiproliferative effects across different cancer types. bidd.group

Photo-induced Antiproliferative Effects under UVA

Photo-induced effects involve the influence of light on a compound's activity. Investigations into this compound have explored its photo-induced antiproliferative effects, specifically under UVA radiation. bidd.group UVA radiation, a component of ultraviolet light, can induce various biological effects, including oxidative stress and alterations in cellular functions. nih.govnih.gov Evaluating a compound's activity under UVA exposure is important, particularly if its intended use involves potential light exposure.

Biosafety Profiles in Normal Cell Lines

Assessing the biosafety profiles of a compound in normal cell lines is a critical step in preclinical evaluation. This helps to determine the compound's selectivity towards cancer cells compared to healthy cells. nih.govmdpi.comscielo.sa.cr Studies on this compound have included evaluating its effects on normal cell lines to understand its potential toxicity or impact on non-cancerous cells. bidd.groupnih.gov Handling of human, primate, and mammalian cell lines, including normal cell lines, typically requires specific biosafety practices and procedures, often at Biosafety Level 2 (BSL-2), due to the potential presence of adventitious agents. esf.educulturecollections.org.uknih.govcornell.edudsmz.de

Enzyme Inhibition Assays (e.g., AChE, COX, LOX)

Enzyme inhibition assays are used to determine if a compound can block the activity of specific enzymes. This is relevant for understanding potential mechanisms of action, as many biological processes are regulated by enzymes. Studies on this compound have included enzyme inhibition assays targeting enzymes such as Acetylcholinesterase (AChE), Cyclooxygenase (COX), and Lipoxygenase (LOX). bidd.group COX and LOX are enzymes involved in the metabolism of arachidonic acid, producing mediators of inflammation. nih.govnih.govjarvm.comtaylorandfrancis.com Inhibition of these enzymes can have anti-inflammatory effects. nih.govnih.gov

Antioxidative Stress Evaluation

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. europeanreview.orgnih.govwikipedia.orgscielo.brresearchgate.net Excessive oxidative stress can contribute to various diseases, including cancer and inflammatory conditions. europeanreview.orgwikipedia.orgresearchgate.net Antioxidative stress evaluation assesses a compound's ability to mitigate oxidative damage or enhance antioxidant defense mechanisms. europeanreview.orgnih.govscielo.br Studies on this compound have included the evaluation of its effects on antioxidative stress. bidd.group

Antimicrobial and Antifungal Potential (for relevant derivatives)

Scientific literature search results did not provide specific in vitro data regarding the antimicrobial or antifungal potential of this compound or its directly relevant derivatives. While studies on the antimicrobial and antifungal activities of various other chemical compounds and derivatives, including some azole and thiazolidinone scaffolds, have been reported, specific findings for this compound were not identified in the conducted searches nih.govnih.govnih.govmedkoo.com.

Molecular Interaction Studies

Molecular interaction studies aim to elucidate how a compound interacts with biological targets, such as DNA or proteins, at a molecular level.

Linear Dichroism (LD) Studies for DNA Binding

Linear Dichroism (LD) is a spectroscopic technique used to study the orientation of molecules and their interactions, particularly useful for examining the binding of small molecules to oriented macromolecules like DNA. Studies utilizing LD have investigated the interaction of this compound and related L-arabinosyl ellipticine (B1684216) derivatives with calf thymus DNA nih.gov.

These LD studies are consistent with the intercalation of the ellipticine chromophore into the DNA double helix nih.gov. Intercalation involves the insertion of a planar aromatic molecule between the base pairs of DNA, often leading to changes in DNA structure such as unwinding and lengthening [5 from first search]. The studies suggest that the sugar moieties at the 2- and 9-positions of the L-arabinosyl ellipticine derivatives, including this compound, are positioned in the major and minor grooves of the DNA helix upon intercalation nih.gov.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of single cells, including the assessment of DNA content for cell cycle distribution and the detection of markers associated with apoptosis nih.govuni.luresearchgate.net. Analysis of cell cycle typically involves staining cellular DNA with fluorescent dyes that bind stoichiometrically, allowing the differentiation of cell populations in different phases (G1, S, G2/M) based on their DNA content nih.gov. Apoptosis can be detected using various flow cytometry-based assays that identify characteristic changes such as phosphatidylserine (B164497) externalization or DNA fragmentation uni.luresearchgate.net.

While flow cytometry is a common method for studying the effects of compounds on cell cycle progression and the induction of apoptosis in preclinical in vitro studies, particularly for potential anticancer agents like ellipticine derivatives, specific data detailing the effects of this compound on cell cycle distribution or apoptosis induction as determined by flow cytometry were not found in the conducted scientific literature searches. Studies on other ellipticine derivatives have shown the ability to induce cell cycle arrest and trigger apoptosis in various cancer cell lines.

Preclinical in Vivo Studies Animal Models

Evaluation of Efficacy in Animal Models

Evaluating the efficacy of an investigational product in animal models of disease or injury can offer insights into the relationship between dose and activity fda.gov. Proof-of-concept (POC) studies in animal models are an early stage of clinical drug development, following initial safety testing, where a compound has demonstrated potential nih.gov. A primary objective of POC studies is to establish the feasibility and rationale for using an investigational product in the targeted patient population fda.gov. These studies help inform the benefit side of the risk-benefit assessment and can contribute significantly to animal species selection fda.gov.

Tumor Growth Control in Xenograft Models

Xenograft animal models are employed to assess the effectiveness of experimental test compounds against specific types of cancer altogenlabs.com. New medicines are tested on staged tumor growths engrafted via subcutaneous or orthotopic inoculation in immunocompromised mouse or rat models altogenlabs.com. All clinically approved anti-cancer agents have been evaluated using conventional preclinical in vivo models altogenlabs.com. Xenograft studies can be complex, involving the selection of the appropriate animal model, choice of tumorigenic cell line, administration method, dosing, and analysis of tumor growth rates altogenlabs.com. For instance, the LL2 (Lewis lung carcinoma 2) allograft model, derived from a mouse lung tumor cell line, has been used to study lung cancer biology and evaluate novel therapeutic agents altogenlabs.com. A study using the LL/2 allograft model investigated a small-molecule inhibitor, XMD8-92, which significantly inhibited tumor growth in vivo, demonstrating efficacy in mice altogenlabs.com. Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunocompromised mice, are also utilized and can mimic the clinical features of solid tumors nih.gov. Studies using patient-derived xenografts of mesothelin-positive pancreatic cancers have shown significant inhibition of tumor growth and prolonged survival following treatment with certain therapeutic approaches nih.gov.

Proof-of-Concept Studies in Disease Models

Proof-of-concept (PoC) or proof-of-principle (PoP) studies in animal models are designed to detect a signal that a drug is active on a pathophysiologically relevant mechanism and provide preliminary evidence of efficacy in a clinically relevant endpoint nih.gov. These studies often bridge the gap between Phase I and dose-ranging Phase II clinical trials nih.gov. In vivo PK/PD models, which use established animal infection models, are primarily used to study the relationship between pharmacokinetics and pharmacodynamics nih.gov. A well-reported in vivo PK/PD model is the mouse thigh infection model nih.gov. Animal challenge studies are also used to define correlates of protection for pathogens, such as SARS-CoV-2, and provide proof-of-concept evidence for candidate correlates frontiersin.org. For example, small animal models like hamsters and ferrets have been shown to be susceptible to SARS-CoV-2 infection and exhibit lung pathology and viral shedding, making them relevant for COVID-19 research frontiersin.org.

Pharmacokinetic and Pharmacodynamic Investigations in Animal Systems

Pharmacokinetics (PK) describes how the body affects a substance, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics (PD) studies how the substance affects the body criver.comwikipedia.org. PK/PD studies in animal models are essential for understanding compound behavior and meeting regulatory requirements criver.com. These studies provide critical insights to optimize safety, efficacy, and regulatory compliance criver.com. PK/PD models are widely used to establish rational dosage regimens for veterinary antimicrobial agents, linking the dosage regimen to clinical effects nih.gov.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME describes the processes a drug undergoes in the body: Absorption (entering systemic circulation), Distribution (dispersion throughout fluids and tissues), Metabolism (breakdown by enzymes), and Excretion (removal from the body) criver.comwikipedia.org. In vivo ADME studies are crucial for understanding how a drug moves through and interacts with the body criver.com. These studies help scientists design more effective and safe treatments criver.com. Leveraging state-of-the-art analytics and specialized animal models, researchers can explore crucial ADME parameters and obtain robust data to advance molecules through preclinical to clinical stages criver.com.

Animal Model Selection and Methodological Considerations

The selection of appropriate animal models is a critical aspect of preclinical research, requiring careful consideration of factors such as physiological and pathophysiological similarities to the human condition, availability, and ethical considerations nih.govfda.gov. Animal models are used to evaluate the efficacy or other parameters of active substances, with rodents, particularly rats and mice, being commonly utilized researchgate.net. Various animal models exist for screening drugs and chemical compounds in preclinical testing researchgate.net.

Methodological considerations in preclinical in vivo studies include the design and conduct of the studies to ensure reliable and translatable results plos.orgfrontiersin.org. For instance, in xenograft studies, key considerations include the choice of tumorigenic cell line and the method of administration altogenlabs.com. For PK/PD studies, choosing a suitable model building method is critical in determining dosage regimens nih.gov. While animal models are invaluable, no single model perfectly replicates clinical conditions, and a multifactorial approach using complementary models may be essential for improving translational accuracy taconic.com. Assessing the degree to which a model mimics a human condition facilitates the choice of an appropriate model for efficacy assessment and promotes studies whose results are more likely to translate to the clinic plos.org.

Advanced Research Methodologies and Technological Approaches

Spectroscopic Techniques in Chemical Biology Research

Spectroscopic techniques are fundamental tools in analytical chemistry and chemical biology, providing valuable information about the composition, structure, and interactions of substances by measuring their interaction with electromagnetic radiation. solubilityofthings.com, espublisher.com, excedr.com These methods are often non-destructive and offer high sensitivity and selectivity, allowing for the analysis of complex mixtures and the detection of substances at low concentrations. solubilityofthings.com Various spectroscopic methods are employed, including Absorption Spectroscopy, Emission Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy. solubilityofthings.com Ultraviolet-Visible (UV-Vis) spectroscopy, for instance, is widely used to analyze the electronic transitions of molecules and provide rapid quantitative data. solubilityofthings.com Infrared (IR) spectroscopy is valuable for identifying and characterizing organic compounds based on their unique vibrational modes. solubilityofthings.com In chemical biology, spectroscopy is indispensable for studying biomolecules like proteins and nucleic acids, as well as their interactions with small molecules. excedr.com Techniques such as Circular Dichroism (CD) and fluorescence spectroscopy provide insights into the structure, function, and interactions of biomolecules. excedr.com Raman spectroscopy has also gained prominence, allowing for the visualization of chemical responses of molecules in living cells and tissues. acs.org

Illustrative Table: Common Spectroscopic Techniques and Applications

| Technique | Principle | Key Information Provided | Applications in Chemical Biology |

| UV-Vis Absorption | Absorption of UV-Vis light | Electronic transitions, Concentration | Quantitative analysis, Monitoring reactions |

| Infrared (IR) | Absorption of infrared light by vibrations | Molecular functional groups, Structure | Compound identification and characterization |

| NMR | Interaction of nuclear spins with magnetic field | Molecular structure, Dynamics, Purity | Structure elucidation, Binding studies |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | Molecular weight, Fragmentation pattern | Compound identification, Purity analysis, Metabolite profiling |

| Fluorescence Spectroscopy | Emission of light after excitation | Molecular environment, Binding events | Ligand binding, Protein conformation changes |

| Raman Spectroscopy | Inelastic scattering of light by vibrations | Molecular vibrations, Structure, Environment | Cellular imaging, Analysis of molecular interactions |

| Circular Dichroism (CD) | Differential absorption of polarized light | Chiral structure, Conformation of biomolecules | Protein folding, DNA/RNA structure and interactions |

| Linear Dichroism (LD) | Differential absorption by oriented molecules | Molecular orientation, Binding geometry | Ligand binding to oriented biomacromolecules (DNA, membranes) |

Computational Chemistry and Cheminformatics in Drug Discovery

Computational chemistry and cheminformatics are integral to modern drug discovery and development, leveraging computational tools and data analysis techniques to accelerate the process. researchgate.net, neovarsity.org, easychair.org Cheminformatics focuses on the organization, analysis, and use of chemical data, including the creation of chemical databases and the application of molecular descriptors. researchgate.net, easychair.org Computational chemistry employs mathematical algorithms and simulations to model molecular behavior and predict properties. researchgate.net, easychair.org The synergy between these fields allows for efficient handling of vast chemical and biological datasets, enabling informed decision-making in early-stage research. researchgate.net, neovarsity.org

Key applications include molecular modeling, quantitative structure-activity relationship (QSAR) modeling, and virtual screening. researchgate.net, easychair.org These computational approaches can predict physicochemical properties, assess binding affinity to targets, and evaluate potential efficacy and safety in silico, reducing the time and cost associated with traditional experimental methods. easychair.org, patsnap.com

In Silico Screening and Compound Design

In silico screening, also known as virtual screening, is a computational technique used to rapidly identify potential lead compounds from large databases of chemical structures. creative-biostructure.com, biosolveit.de, patsnap.com This approach filters vast molecular datasets to select promising candidates for subsequent experimental evaluation, thereby minimizing experimental costs and increasing efficiency in the early phases of drug discovery. biosolveit.de Virtual screening strategies can be broadly categorized into structure-based and ligand-based methods. creative-biostructure.com, tarosdiscovery.com

Structure-based virtual screening utilizes the known three-dimensional structure of a biological target (e.g., a protein). creative-biostructure.com, tarosdiscovery.com Techniques like molecular docking are employed to predict the binding conformation and affinity of compounds from a library to the target's binding site. creative-biostructure.com, patsnap.com Compounds are then ranked based on predicted binding scores, and those with favorable interactions are selected for further investigation. biosolveit.de

Ligand-based virtual screening is applied when the 3D structure of the target is unknown or unreliable. creative-biostructure.com, tarosdiscovery.com This approach relies on information from known active compounds, analyzing their structures, physicochemical properties, and structure-activity relationships (SAR). creative-biostructure.com Methods include pharmacophore modeling, which defines the essential 3D spatial arrangement of chemical features required for activity, and shape-based similarity searching, which identifies molecules with similar 3D shapes to known active compounds. patsnap.com, nih.gov QSAR models, which establish quantitative relationships between chemical structure and biological activity, are also used to predict the activity of new compounds. syngeneintl.com, patsnap.com

In addition to screening existing libraries, computational methods are used for de novo compound design, where novel molecular structures are generated based on desired properties and interactions with a target. syngeneintl.com, patsnap.com, tarosdiscovery.com Fragment-based design, another computational approach, involves identifying small chemical fragments that bind to a target site and then growing or linking these fragments to create more potent compounds. patsnap.com, tarosdiscovery.com

Illustrative Table: In Silico Screening Methods

| Method | Basis | Requires Target Structure? | Key Output |

| Structure-Based Virtual Screening (e.g., Docking) | 3D structure of the biological target | Yes | Predicted binding poses and affinities |

| Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling) | Known active ligands, SAR information | No | Identification of molecules with similar features |

| Shape-Based Similarity Searching | 3D shape of known active ligands | No | Identification of molecules with similar shapes |

| QSAR Modeling | Relationship between structure and activity | No | Prediction of biological activity |

Molecular Dynamics and Quantum Chemical Studies

Molecular Dynamics (MD) simulations and Quantum Chemical (QC) studies are advanced computational techniques that provide detailed insights into the behavior and properties of chemical compounds and their interactions with biological systems at the atomic level. nih.gov, acs.org, researchgate.net

MD simulations model the time-dependent behavior of molecular systems by simulating the movements of atoms and molecules. acs.org, mdpi.com This allows researchers to study the dynamic nature of compounds, their conformational changes, and their interactions with targets like proteins or membranes. acs.org, mdpi.com MD is particularly valuable for understanding the flexibility of molecules and their binding kinetics and thermodynamics, providing a more accurate picture than static structural models. acs.org MD simulations can be used to study protein-ligand binding, membrane permeability, and the stability of molecular complexes. mdpi.com

Quantum Chemical (QC) calculations, based on quantum mechanics, provide a highly accurate description of the electronic structure and properties of molecules. nih.gov, mdpi.com QC methods are used to determine properties such as electronic energy, charge distribution, reaction mechanisms, and spectroscopic parameters. mdpi.com While computationally more intensive than classical MD, QC calculations are essential for understanding chemical reactivity, bond formation and breaking, and properties that depend on electronic behavior. acs.org, mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the strengths of both approaches, treating the most critical region of a system (e.g., the active site of an enzyme or the binding site of a ligand) with accurate QC methods, while the rest of the system is treated with less computationally demanding classical MD. nih.gov, researchgate.net, mdpi.com This allows for the study of complex biological systems and processes that involve chemical reactions or significant electronic effects. nih.gov, mdpi.com These methods are increasingly used in drug discovery to understand detailed interaction mechanisms and predict properties with higher accuracy. researchgate.net, harvard.edu

High-Throughput Screening (HTS) in Compound Evaluation

High-Throughput Screening (HTS) is a rapid and automated process used to test large libraries of chemical compounds for a specific biological or biochemical activity. news-medical.net, bosterbio.com, bmglabtech.com HTS allows for the simultaneous evaluation of thousands to millions of compounds in a short period, significantly accelerating the initial stages of drug discovery and chemical biology research. danaher.com, bmglabtech.com

The HTS process typically involves miniaturized assay formats, often in multi-well plates (e.g., 96, 384, or 1536 wells), automated liquid handling systems, sensitive detectors, and robotics. news-medical.net, bosterbio.com, danaher.com Compounds from diverse libraries are added to the wells containing the biological target or system, and a readout is measured to determine if a compound elicits the desired effect. news-medical.net, bosterbio.com

The primary goal of HTS is to identify "hits," which are compounds that show activity in the initial screen. news-medical.net, bmglabtech.com These hits are then subjected to secondary testing and validation to confirm their activity and specificity. news-medical.net While HTS is efficient for identifying active compounds, it typically does not provide information on properties critical for drug development, such as toxicity or bioavailability. bmglabtech.com However, the hits identified through HTS serve as starting points for further optimization and characterization using other advanced methodologies. bmglabtech.com Quantitative HTS (qHTS) is an advancement that involves testing multiple concentrations of compounds simultaneously to generate dose-response curves, which can help reduce false positives and negatives. bosterbio.com

Illustrative Table: High-Throughput Screening Process Steps

| Step | Description |

| 1. Library Preparation | Selecting and organizing diverse chemical compound libraries. |

| 2. Assay Development | Developing a robust and miniaturized biological or biochemical assay. |

| 3. Automation Setup | Configuring robotic systems and automated liquid handlers. |

| 4. Screening Execution | Dispensing compounds and assay components into multi-well plates and running the assay. |

| 5. Data Acquisition | Measuring the biological or biochemical response using detectors. |

| 6. Data Analysis & Hit Selection | Processing the large volume of data, identifying and prioritizing hits based on predefined criteria. news-medical.net, nih.gov |

Integrated Research Platforms for Chemical Compound Analysis

Challenges and Future Research Directions

Optimization of Compound Design for Enhanced Preclinical Efficacy

A significant challenge in advancing ellipticine (B1684216) derivatives is the need to optimize their design to improve preclinical efficacy researchgate.netontosight.ai. While the core ellipticine structure possesses potent anticancer activity, issues such as low solubility and bioavailability have historically limited their clinical application mdpi.comresearchgate.netpreprints.org. Modifications at various positions of the ellipticine scaffold, particularly at the 1, 2, 6, and 9 positions, have been explored to enhance their properties researchgate.netnih.gov. Future research needs to focus on rational design strategies to develop derivatives with improved pharmacokinetic profiles, increased target specificity, and reduced off-target effects, thereby enhancing their efficacy in preclinical models ontosight.ai. The synthesis of novel substituted ellipticines, such as 11-substituted derivatives, represents an ongoing effort to explore the structure-activity relationship (SAR) and identify compounds with improved potency and diverse cellular effects researchgate.netnih.gov.

Exploration of Novel Therapeutic Applications beyond Current Research

Beyond their well-established anticancer properties, ellipticine derivatives may hold potential for novel therapeutic applications researchgate.netontosight.ai. Research has indicated other biological activities, including antimicrobial and anti-inflammatory effects researchgate.net. Some ellipticine derivatives have also shown promising results against fungal growth researchgate.net. Furthermore, the paradoxical pro-angiogenic effect of low-dose ellipticine identified through in silico drug repurposing suggests potential applications in promoting vascular regeneration, particularly after ischemia nih.gov. Future research directions should involve comprehensive screening and investigation to uncover and validate these and other potential therapeutic uses for Ellipravin and related compounds, expanding their clinical utility beyond oncology ontosight.ai.

Development of Advanced Preclinical Models for Mechanistic Studies

Accurately elucidating the complex mechanisms of action of ellipticine derivatives necessitates the development and utilization of advanced preclinical models researchgate.netnih.govupol.czgoogle.com. Traditional in vitro and in vivo models may not fully recapitulate the intricacies of human diseases and the tumor microenvironment researchgate.netnih.gov. There is a need for more sophisticated models, such as 3D cell cultures, organoids, and microphysiological systems, which can better mimic the in vivo conditions and provide more relevant data on compound efficacy, distribution, and mechanistic interactions researchgate.netalzheimergut.org. These models are crucial for understanding how this compound interacts with its targets and the downstream cellular pathways, including DNA topoisomerase II inhibition, DNA intercalation, and interactions with signaling pathways like PI3K/AKT, p53, and MAPK researchgate.netresearchgate.netscispace.comresearchgate.net.

Leveraging Artificial Intelligence and Machine Learning in Ellipticine Research

Addressing Research Gaps in this compound's Biological Activity and Target Engagement

Despite the known mechanisms of ellipticine derivatives, specific research gaps may exist regarding this compound's precise biological activity and target engagement profile pelagobio.comnih.gov. While this compound is likely to share mechanisms with other ellipticines, subtle structural differences can lead to variations in target binding affinity, cellular uptake, metabolism, and interaction with specific pathways mdpi.comaacrjournals.org. Future research must focus on detailed investigations using advanced techniques, such as cellular thermal shift assays (CETSA) and quantitative proteomics, to confirm and quantify this compound's direct target engagement in relevant biological systems mdpi.compelagobio.complos.org. Addressing these gaps is crucial for a comprehensive understanding of this compound's pharmacological profile and for guiding its further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.